
Palmitoylisopropylamide
特性
IUPAC Name |
N-propan-2-ylhexadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)20-18(2)3/h18H,4-17H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYVUGCYYQOTQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
説明
Background and Significance within Endocannabinoid Research
The endocannabinoid system is a complex cell-signaling network that plays a crucial role in regulating a variety of physiological processes, including pain, mood, and appetite. healthline.comjaper.in The system comprises endocannabinoids (endogenous cannabinoids), receptors like CB1 and CB2, and enzymes that synthesize and degrade endocannabinoids. healthline.com
Palmitoylisopropylamide's significance in this field stems from its activity as an inhibitor of fatty acid amide hydrolase (FAAH), a key enzyme responsible for the breakdown of the endocannabinoid anandamide (B1667382) (AEA). abmole.comrndsystems.com By inhibiting FAAH, PIA can indirectly increase the levels and duration of action of anandamide, a phenomenon often referred to as the "entourage effect." nih.gov This makes PIA a valuable tool for studying the therapeutic potential of enhancing endocannabinoid signaling. researchgate.net
Overview of this compound as a Fatty Acid Amide
This compound is classified as a fatty acid amide. ebi.ac.uknih.gov This class of compounds is characterized by a fatty acid linked to an amine via an amide bond. ebi.ac.uk The structure of PIA consists of a palmitoyl (B13399708) group (derived from palmitic acid, a 16-carbon saturated fatty acid) and an isopropylamine (B41738) moiety. nih.gov
The synthesis of similar fatty acid amides, such as palmitoylethylamide, has been described in the literature and typically involves the reaction of a fatty acid chloride (like palmitoyl chloride) with an appropriate amine (in this case, isopropylamine). nih.gov
Historical Context of this compound in Endocannabinoid System Studies
The exploration of compounds like PIA is part of a broader effort that began in the early 1990s with the discovery of the endocannabinoid system. healthline.com Research into analogues and homologues of N-palmitoylethanolamide (PEA), another well-known fatty acid amide, paved the way for investigating compounds like PIA. nih.gov
A 2001 study published in the British Journal of Pharmacology systematically investigated a series of PEA analogues, including PIA, to understand their effects on the inactivation of anandamide. nih.gov This research highlighted PIA's potential as a tool to modulate the endocannabinoid system, specifically by inhibiting FAAH without significantly binding to cannabinoid receptors. rndsystems.comnih.gov This characteristic makes it a useful compound for isolating and studying the effects of FAAH inhibition. nih.gov
Subsequent research has continued to explore the effects of PIA and similar compounds on various cellular processes. For instance, studies have looked at its impact on the proliferation of C6 glioma cells. rndsystems.comucl.ac.be These investigations contribute to a deeper understanding of the complex roles of fatty acid amides within the endocannabinoid system and beyond.
Research Findings on this compound
Table 1: Inhibitory Activity of this compound
Parameter | Value | Details | Reference |
---|---|---|---|
FAAH Inhibition (pIC50) | 4.89 | Inhibition of [3H]-anandamide metabolism. | abmole.comrndsystems.com |
CB1 Receptor Binding (IC50) | > 100 µM | Displays little binding affinity. | rndsystems.com |
CB2 Receptor Binding (IC50) | > 100 µM | Displays little binding affinity. | rndsystems.com |
Anandamide Uptake Blockade (IC50) | ~ 100 µM | Very weakly blocks anandamide uptake. | rndsystems.com |
Table 2: Effects on C6 Glioma Cells
Compound | Effect on Proliferation | IC50 Value | Reference |
---|---|---|---|
This compound | Significant inhibition only at 30 µM. | > 30 µM | ucl.ac.be |
AM404 | Reduces cell proliferation. | 4.9 µM | ucl.ac.be |
VDM 11 | Reduces cell proliferation. | 2.7 µM | ucl.ac.be |
Molecular Mechanisms of Action of Palmitoylisopropylamide
Interaction with Fatty Acid Amide Hydrolase (FAAH)
Palmitoylisopropylamide is recognized as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of endogenous cannabinoids. realmofcaring.orgdaneshyari.com
FAAH Inhibitory Potency and Selectivity
Research has established that this compound inhibits the metabolism of the endocannabinoid anandamide (B1667382) (AEA), with a pIC50 value of 4.89. medchemexpress.comnih.gov The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, is a key measure of its potency. For PIA, this has been reported to be approximately 10 µM in studies using intact C6 glioma cells to measure the formation of [3H]-ethanolamine from [3H]-AEA. ucl.ac.be
While PIA demonstrates inhibitory activity against FAAH, it is considered to have modest potency. nih.gov Importantly, it displays selectivity in its action. Studies have shown that PIA has very weak binding affinity for the primary cannabinoid receptors, CB1 and CB2, with IC50 values greater than 100 μM. This indicates that its primary mechanism of action is not through direct receptor binding but rather through the inhibition of FAAH. nih.gov The development of selective FAAH inhibitors is a significant area of research, as non-selective compounds can interact with other serine hydrolases and receptors, leading to off-target effects. mdpi.com
Table 1: Inhibitory Potency of this compound
Parameter | Value | Reference |
---|---|---|
pIC50 (for [3H]-Anandamide metabolism) | 4.89 | medchemexpress.comnih.gov |
IC50 (in intact C6 glioma cells) | ~10 µM | ucl.ac.be |
IC50 (binding to CB1 and CB2 receptors) | > 100 µM |
Mode of FAAH Inhibition (e.g., mixed-type, competitive)
Investigations into the specific mechanism by which this compound inhibits FAAH have revealed a mixed-type mode of inhibition. nih.gov This contrasts with other palmitoylethanolamide (B50096) analogues, such as R-palmitoyl-(2-methyl)ethanolamide, which exhibits competitive inhibition. nih.gov In mixed-type inhibition, the inhibitor can bind to the enzyme regardless of whether the enzyme has already bound the substrate. This type of inhibition is characterized by affecting both the Vmax (maximum reaction rate) and the Km (substrate concentration at which the reaction rate is half of Vmax) of the enzymatic reaction.
Impact on Anandamide (AEA) Metabolism and Cellular Accumulation
By inhibiting FAAH, this compound effectively reduces the breakdown of anandamide (AEA), an endogenous cannabinoid neurotransmitter. nih.goviiab.menih.gov This leads to an increase in the levels of AEA available to interact with its receptors. nih.gov In studies using intact C6 glioma cells, this compound was shown to inhibit the formation of [3H]-ethanolamine from [3H]-AEA, indicating a reduction in AEA metabolism. nih.gov
Furthermore, at higher concentrations (30 and 100 µM), this compound has been observed to inhibit the cellular uptake of [3H]-AEA to a greater extent than what would be expected from its inhibition of FAAH alone. nih.gov This suggests a dual action of not only preventing AEA breakdown within the cell but also hindering its transport into the cell. ucl.ac.be This effect on cellular accumulation can potentiate the actions of anandamide. ucl.ac.be
Engagement with Cannabinoid Receptors
The interaction of this compound with cannabinoid receptors is a critical aspect of its pharmacological profile, distinguishing it from direct-acting cannabinoid agonists.
Lack of Direct Binding to CB1 and CB2 Receptors
A significant body of evidence indicates that this compound does not directly bind to the cannabinoid receptors CB1 and CB2 with high affinity. nih.govucl.ac.be Research has consistently shown that PIA has IC50 values for CB1 and CB2 receptor binding that are greater than 100 μM, signifying very weak interaction. One study noted that this compound had only modest effects on the binding of a radiolabeled cannabinoid agonist to human CB1 receptors. nih.gov This lack of direct binding is a key feature that separates PIA from classical cannabinoid compounds that exert their effects by directly activating these receptors. nih.gov
Table 2: Binding Affinity of this compound for Cannabinoid Receptors
Receptor | Binding Affinity (IC50) | Reference |
---|---|---|
CB1 | > 100 µM | |
CB2 | > 100 µM |
Indirect Modulation of Endocannabinoid System Activity
The primary mechanism by which this compound influences the endocannabinoid system is through indirect modulation. nih.govnih.govmdpi.com By inhibiting FAAH, PIA increases the endogenous levels of anandamide. nih.gov This elevation of anandamide, an endogenous ligand for cannabinoid receptors, can then lead to an enhanced activation of these receptors, particularly CB1 receptors in the central nervous system and CB2 receptors in the periphery. iiab.me This "entourage effect," where a compound enhances the activity of an endogenous substance by preventing its breakdown, is a key concept in understanding the action of PIA. nih.gov This indirect approach to modulating the endocannabinoid system is an area of therapeutic interest as it may offer a more nuanced and potentially safer way to influence endocannabinoid signaling compared to direct receptor agonists. nih.gov
Influence on Other Molecular Targets
Beyond direct receptor binding, this compound exerts its effects through several other molecular pathways, including the modulation of cell growth, its interaction with specific signaling cascades, and its contribution to the "entourage effect."
Research has demonstrated that this compound can inhibit the proliferation of C6 glioma cells. However, this effect appears to be non-specific and occurs at higher concentrations. ucl.ac.be Studies have shown that significant inhibition of C6 glioma cell proliferation by this compound is observed at a concentration of 30 μM. ucl.ac.be This is in contrast to other compounds like AM404 and VDM 11, which inhibit C6 glioma cell proliferation at lower concentrations, with IC50 values of 4.9 μM and 2.7 μM, respectively. ucl.ac.be The inhibitory action on cell proliferation by these compounds, including this compound, was not prevented by cannabinoid or vanilloid receptor antagonists, suggesting a mechanism independent of these receptors. ucl.ac.be
Lower concentrations of this compound (3–10 μM), which have only modest effects on cell proliferation directly, have been shown to block the antiproliferative effects of anandamide. ucl.ac.be This is thought to occur because this compound prevents the cellular accumulation of anandamide, thereby limiting its access to intracellular targets that mediate its antiproliferative action. ucl.ac.be
Table 1: Effects of this compound and Other Compounds on C6 Glioma Cell Proliferation
Compound | Concentration for Significant Inhibition | IC50 Value | Notes |
---|---|---|---|
This compound | 30 μM ucl.ac.be | Not specified | Inhibition is considered non-specific. ucl.ac.be |
AM404 | Not specified | 4.9 μM ucl.ac.be | |
VDM 11 | Not specified | 2.7 μM ucl.ac.be |
In contrast to some other endocannabinoid-related molecules, this compound does not appear to inhibit adenylyl cyclase activity in certain cell types. For instance, in BV-2 microglial cells, while palmitoylethanolamide (PEA) has been shown to inhibit adenylyl cyclase, this action is dependent on its specific chemical structure. nih.gov The stimulation of cannabinoid receptors is often associated with the inhibition of adenylyl cyclase through G-protein coupling. unt.eduucl.ac.be However, studies focusing on the effects of related compounds in BV-2 cells have highlighted that PEA, and not anandamide (AEA), inhibits forskolin-stimulated adenylyl cyclase activity. nih.gov This suggests a structural specificity for the inhibition of this enzyme, and there is no direct evidence to indicate that this compound shares this inhibitory effect on adenyylyl cyclase in BV-2 cells.
This compound is recognized for its potential to contribute to the "entourage effect," a phenomenon where the activity of primary endocannabinoids like anandamide is enhanced by the presence of other, often inactive, lipid molecules. windows.netnih.gov This enhancement is primarily achieved by inhibiting the metabolic degradation of anandamide.
This compound is an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for breaking down anandamide. nih.govabmole.com By inhibiting FAAH, this compound increases the synaptic levels and prolongs the action of anandamide. nih.gov The pIC50 value for the inhibition of anandamide metabolism by this compound is 4.89, and it exhibits a mixed-type inhibition. nih.gov
This compound shows very little affinity for cannabinoid receptors CB1 and CB2, with IC50 values greater than 100 μM. This characteristic makes it a useful tool for studying the effects of elevated anandamide levels without the confounding direct activation of cannabinoid receptors. nih.gov By reducing both the cellular uptake and metabolism of anandamide, this compound can potentiate its effects. nih.govresearchgate.net
Table 2: Inhibitory Activity of this compound
Target | Action | pIC50 / IC50 | Inhibition Type |
---|---|---|---|
Fatty Acid Amide Hydrolase (FAAH) | Inhibition of anandamide metabolism | pIC50 = 4.89 | Mixed-type nih.gov |
Anandamide Uptake | Weakly blocks | IC50 ~ 100 μM | |
CB1 Receptor Binding | Very weak | IC50 > 100 μM | |
CB2 Receptor Binding | Very weak | IC50 > 100 μM |
Table 3: Compound Names Mentioned in the Article
Compound Name | Abbreviation |
---|---|
This compound | PIA |
Anandamide (Arachidonoylethanolamide) | AEA |
N-(4-hydroxyphenyl)arachidonoylamide | AM404 |
(5Z,8Z,11Z,14Z)-N-(4-hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide | VDM 11 |
Palmitoylethanolamide | PEA |
Pharmacological Profiles of Palmitoylisopropylamide
Structure-Activity Relationships of Fatty Acid Amides
The biological activity of fatty acid amides (FAAs) is intricately linked to their chemical structure. Modifications in chain length and the composition of the amide head group can significantly alter their interaction with enzymes and receptors.
Importance of Chain Length for FAAH Inhibition
The length of the fatty acid chain is a critical determinant for the inhibition of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of endocannabinoids like anandamide (B1667382). Studies on homologues of palmitoylethanolamide (B50096) (PEA) have demonstrated that those with fatty acid chain lengths between 12 and 18 carbon atoms are effective inhibitors of anandamide metabolism in rat brain homogenates. nih.govresearchgate.net In contrast, homologues with chain lengths of eight or fewer carbon atoms show minimal inhibitory activity. nih.govresearchgate.net While lengthening the connecting chain can improve selectivity for FAAH, it often results in diminished potency. acs.org Conversely, shortening the chain length may lead to a reduction in both FAAH selectivity and potency. acs.org
Comparison with Palmitoylethanolamide (PEA) Analogues and Homologues
Palmitoylisopropylamide (PIA) is an analogue of Palmitoylethanolamide (PEA), a naturally occurring fatty acid amide. researchgate.netmedchemexpress.com While both share the same palmitoyl (B13399708) (C16:0) fatty acid chain, they differ in their polar head group; PIA possesses an isopropylamide group, whereas PEA has an ethanolamide group. This structural difference influences their pharmacological profile.
Compared to PEA, PIA demonstrates distinct effects on the enzymatic pathways of anandamide. For instance, PIA inhibits the metabolism of [3H]-anandamide with a pIC50 value of 4.89, exhibiting a mixed type of inhibition. nih.govmedchemexpress.comrndsystems.compharmaffiliates.comchemicalbook.commedchemexpress.com Other PEA analogues, such as R-palmitoyl-(2-methyl)ethanolamide and oleoylethanolamide, also inhibit anandamide metabolism with varying potencies and inhibition types. nih.gov In intact C6 glioma cells, PIA was found to inhibit the formation of [3H]-ethanolamine from [3H]-anandamide to a degree similar to the established anandamide uptake inhibitor AM404, while PEA was less effective. nih.govresearchgate.netresearchgate.net
Structural Basis for Differential Receptor Interactions
The structural variations between PIA and its analogues also account for their differential interactions with cannabinoid receptors. Research indicates that PIA has only modest effects on cannabinoid CB1 receptors and does not cause significant inhibition of [3H]-WIN 55,212-2 binding to human CB2 receptors. nih.govrndsystems.com Specifically, the IC50 value for PIA at both CB1 and CB2 receptors is greater than 100 μM, indicating weak binding affinity. rndsystems.com This suggests that PIA's biological activities are likely not mediated by direct interaction with these primary cannabinoid receptors. nih.govresearchgate.netresearchgate.net This characteristic makes PIA a point of interest for researchers designing compounds that can modulate the endocannabinoid system without directly engaging CB1 or CB2 receptors. nih.govresearchgate.net
In Vitro Pharmacological Characterization
In vitro studies have been instrumental in elucidating the specific mechanisms through which this compound exerts its effects on the endocannabinoid system.
Enzyme Inhibition Assays (e.g., [3H]-Anandamide metabolism)
Enzyme inhibition assays are crucial for characterizing the interaction of compounds with specific enzymes. In the case of PIA, its inhibitory effect on FAAH has been quantified using [3H]-anandamide as a substrate. These assays measure the rate at which FAAH metabolizes [3H]-anandamide into [3H]-ethanolamine and arachidonic acid.
Studies have consistently shown that PIA inhibits the FAAH-catalyzed metabolism of [3H]-anandamide. The reported pIC50 value for this inhibition is 4.89, which corresponds to an IC50 in the micromolar range. nih.govmedchemexpress.comrndsystems.compharmaffiliates.comchemicalbook.commedchemexpress.com The inhibition by PIA is characterized as a "mixed type," indicating that it may bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.netresearchgate.net
Compound | pIC50 | Type of Inhibition | Reference |
---|---|---|---|
This compound (PIA) | 4.89 | Mixed | nih.govmedchemexpress.comrndsystems.com |
Palmitoylethanolamide (PEA) | ~5 | Not specified | nih.gov |
R-palmitoyl-(2-methyl)ethanolamide | 5.39 | Competitive | nih.gov |
Oleoylethanolamide | 5.33 | Mixed | nih.gov |
Cellular Uptake Inhibition Studies
Beyond enzyme inhibition, the effect of PIA on the cellular uptake of anandamide has also been investigated. While many PEA analogues have little effect on the uptake of [3H]-anandamide into C6 glioma or RBL-2H3 cells, PIA is a notable exception. nih.gov At concentrations of 30 and 100 μM, PIA produced a greater inhibition of [3H]-anandamide uptake than would be expected from its inhibition of FAAH alone. nih.govresearchgate.net This suggests that PIA may also interfere with the cellular transport mechanism of anandamide, although it is considered a very weak blocker of anandamide uptake with an IC50 of approximately 100 μM. rndsystems.com
Cell Line | Process Investigated | Finding | Concentration | Reference |
---|---|---|---|---|
C6 glioma / RBL-2H3 | [3H]-Anandamide Uptake | Inhibition greater than expected from FAAH inhibition alone. | 30 and 100 μM | nih.govresearchgate.net |
C6 glioma | [3H]-Ethanolamine formation from [3H]-Anandamide | Inhibited to a similar extent as AM404. | Not specified | nih.govresearchgate.netresearchgate.net |
C6 glioma | Cell Proliferation | Inhibits proliferation. | 30 μM | rndsystems.comucl.ac.be |
Receptor Binding Assays (e.g., CB1, CB2, TRPV1)
This compound (PIA) is a structural analog of the endogenous fatty acid amide, palmitoylethanolamide (PEA). medchemexpress.com Its interaction with cannabinoid and other receptors has been a subject of scientific investigation to understand its pharmacological profile.
Studies on the binding affinity of this compound to cannabinoid receptors have yielded varied results. One study reported that N-palmitoylethanolamide and its analogues, including this compound, were devoid of affinity for the CB2 receptor in CHO-CB2 receptor-transfected cells. ucl.ac.be In the same study, these compounds also did not displace the binding of cannabinoid receptor ligands in rat spleen slices, where CB2 receptors are predominant. ucl.ac.be Furthermore, no binding was observed for [3H]CP-55,940 or [3H]WIN 55,212-2 in RBL-2H3 cells, and the palmitoylethanolamide derivatives, including PIA, showed no inhibitory activity. ucl.ac.be These findings suggest that this compound does not directly interact with CB1 or CB2 receptors. ucl.ac.be
However, other research indicates a modest effect of this compound on cannabinoid receptors. One study noted that while it did not cause a significant inhibition of [3H]-WIN 55,212-2 binding to human CB2 receptors expressed on CHO cells, it did have a modest effect. acs.org
Regarding the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain and inflammation, research suggests an indirect influence of related compounds. Palmitoylethanolamide (PEA) has been shown to potentiate the actions of the endocannabinoid anandamide at TRPV1 channels. nih.gov While direct binding data for this compound at TRPV1 is not extensively detailed in the provided results, the actions of its parent compound, PEA, suggest potential indirect modulatory effects on this receptor. nih.gov
It is also noteworthy that this compound inhibits the metabolism of [3H]-Anandamide with a pI50 of 4.89, indicating an interaction with the endocannabinoid system, albeit not through direct receptor binding. medchemexpress.commedchemexpress.com This inhibition of anandamide metabolism could lead to an "entourage effect," where the increased levels of anandamide then act on cannabinoid and TRPV1 receptors. acs.org
Table 1: Receptor Binding Affinity of this compound
Receptor | Cell Line/Tissue | Ligand | Finding |
---|---|---|---|
CB1 | CHO-CB1 transfected cells | - | No affinity observed ucl.ac.be |
CB2 | CHO-CB2 transfected cells | [3H]WIN 55,212-2 | Devoid of affinity ucl.ac.be / Modest effect acs.org |
CB2 | Rat Spleen Slices | [3H]CP-55,940, [3H]WIN 55,212-2 | No displacement observed ucl.ac.be |
- | RBL-2H3 cells | [3H]CP-55,940, [3H]WIN 55,212-2 | No inhibitory activity ucl.ac.be |
In Vivo Pharmacological Properties
Assessment in Pre-clinical Models
The in vivo pharmacological properties of this compound have been investigated in preclinical models, primarily focusing on its potential anti-inflammatory and analgesic effects.
Research on related N-acylethanolamines has demonstrated their presence and potential role in physiological processes. For instance, palmitoylethanolamide has been shown to have analgesic properties in various clinical and preclinical settings. nih.govresearchgate.netnih.gov While not a direct assessment of this compound, the known effects of its parent compound provide a basis for its investigation in similar models.
Behavioral and Physiological Effects in Animal Studies
Animal studies have explored the behavioral and physiological effects of this compound and related compounds.
In a study investigating intestinal motility in mice, this compound was administered to assess its effects. realmofcaring.org The details of the outcomes were not fully elaborated in the provided search results.
Studies on the parent compound, palmitoylethanolamide, have shown that it can potentiate the motility of microglial cells, which are immune cells in the central nervous system. jneurosci.org This effect is suggested to be mediated through a G-protein coupled receptor that is distinct from CB1 and CB2 receptors. jneurosci.org Given the structural similarity, it is plausible that this compound could exhibit similar effects on microglial activity, which has implications for neuroinflammation.
Furthermore, the "entourage effect" mechanism, where a compound enhances the activity of endogenous ligands, is relevant. acs.org By inhibiting the breakdown of anandamide, this compound could indirectly lead to behavioral and physiological changes associated with increased anandamide levels, such as analgesia and alterations in mood and motor function. acs.org
Table 2: Summary of In Vivo Studies with this compound
Animal Model | Condition | Finding |
---|---|---|
Mouse | Compound 48/80-induced ear edema | Inconclusive results nih.gov |
Mouse | Intestinal motility | Investigated, specific outcomes not detailed realmofcaring.org |
Therapeutic Potential and Applications of Palmitoylisopropylamide
Modulation of Neuropsychiatric Disorders
The endocannabinoid system is known to play a significant role in regulating mood, stress, and behavior. Palmitoylisopropylamide's ability to modulate this system, primarily by inhibiting the degradation of the endocannabinoid anandamide (B1667382), suggests its potential relevance in the study of neuropsychiatric conditions.
Role in Drug Dependence and Addiction Research
While direct studies on this compound in drug dependence and addiction are limited, its mechanism of action provides a basis for its investigation in this field. Drug addiction is understood to involve the brain's reward system, where the endocannabinoid system is a key modulator. Research has explored the comorbidity of depression and drug dependence, suggesting that alterations in the same neurotransmitter systems may be involved in both conditions. acs.org
This compound has been identified as an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for breaking down anandamide. medchemexpress.comabmole.comchemicalbook.com By inhibiting FAAH, this compound can increase the levels of anandamide in the brain. This is significant because the endocannabinoid system is implicated in the reinforcing effects of drugs of abuse. The potential of this compound as a template for designing compounds that can reduce the cellular accumulation and metabolism of anandamide without directly affecting cannabinoid receptors highlights its research value. nih.gov
Implications for Depression and Anxiety Studies
Dysregulation of endocannabinoid signaling is also implicated in the pathophysiology of depression and anxiety disorders. nih.gov The anxiolytic and analgesic effects of other FAAH inhibitors have been documented, suggesting a potential therapeutic avenue. medchemexpress.com As a Palmitoylethanolamide (B50096) analogue that inhibits anandamide metabolism, this compound is of interest to researchers in this area. medchemexpress.com The elevation of anandamide levels through FAAH inhibition is a key strategy being explored for its potential to ameliorate symptoms of depression and anxiety.
Relevance to Aggressiveness and Neurotic Disorders
Research directly linking this compound to aggressiveness and neurotic disorders is not yet established. However, the broader role of the endocannabinoid system in emotional regulation suggests a potential area for future investigation.
Anti-inflammatory and Analgesic Research
The anti-inflammatory and pain-relieving properties of compounds that modulate the endocannabinoid system are well-documented. This compound's potential in this domain is primarily linked to its indirect effects on endocannabinoid pathways.
Indirect Contribution to Anti-inflammatory Pathways through Endocannabinoid Modulation
This compound's primary mechanism of action in this context is the inhibition of FAAH. medchemexpress.comabmole.comchemicalbook.com This leads to an "entourage effect," where the increased levels of anandamide can then exert its own anti-inflammatory effects. nih.gov This indirect action is a key area of interest, as it offers a potential therapeutic strategy that avoids the direct activation of cannabinoid receptors, which can be associated with psychoactive side effects. This compound shows very little binding to CB1 and CB2 receptors itself.
A study investigating the effects of homologues and analogues of palmitoylethanolamide found that this compound inhibited the metabolism of anandamide with a pI50 of 4.89. nih.gov This inhibition of anandamide degradation can contribute to the anti-inflammatory actions associated with the endocannabinoid system.
Potential in Pain Management Research
The potential of this compound in pain management is also largely based on its FAAH inhibitory activity. Increased anandamide levels have been associated with analgesic effects. Research on its analogue, Palmitoylethanolamide (PEA), has shown promise in managing chronic pain. nih.govnih.gov
One study demonstrated that the application of this compound, referred to as palmitoylisopropylamine in the text, increased reflex activity in a rat model of bladder hyperreflexia, an effect that was mediated by endovanilloids, suggesting a role in visceral pain mechanisms. nih.gov
Interactive Data Table: Biochemical Activity of this compound
Parameter | Value | Reference |
Inhibition of [3H]-Anandamide Metabolism (pI50) | 4.89 | medchemexpress.comchemicalbook.comnih.gov |
Binding to CB1 Receptor (IC50) | > 100 µM | |
Binding to CB2 Receptor (IC50) | > 100 µM |
Neuroprotective Research Implications
The therapeutic potential of this compound (PIA) in the context of neurodegenerative conditions is an area of growing interest, primarily linked to its mechanism of action as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). researchgate.netucl.ac.be FAAH is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide (AEA) and other related fatty acid amides. jneurosci.org The inhibition of FAAH leads to an increase in the endogenous levels of these compounds, which can then exert their biological effects. openrepository.com
This strategy of enhancing endocannabinoid signaling by preventing degradation is being explored for its neuroprotective potential. medchemexpress.comunt.edu The endocannabinoid system is understood to play a modulatory role in the central nervous system, and its dysfunction has been implicated in the pathogenesis of several neurodegenerative disorders. unt.edugenecards.org Research into FAAH inhibitors has been proposed as a novel therapeutic avenue for conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, aiming to provide neuroprotection without the direct psychoactive effects associated with activating cannabinoid receptors with external substances. openrepository.comgenecards.org
This compound has been identified as an inhibitor of FAAH, with a reported pIC50 value of 4.89 for the inhibition of anandamide metabolism. researchgate.net In studies using rat brain tissue, this compound demonstrated an IC50 value of 13 µM for FAAH inhibition. ucl.ac.be While it is considered less potent than other FAAH inhibitors, its ability to modulate the endocannabinoid system by inhibiting FAAH forms the basis of its theoretical application in neurodegenerative disease research. ucl.ac.be The core concept is that by elevating local concentrations of anandamide, PIA could help restore homeostatic balance and counter neuroinflammatory processes that are hallmarks of many neurodegenerative diseases.
Table 1: Inhibitory Activity of this compound
Compound | Target Enzyme | Inhibitory Value (pIC50) | Cell/Tissue Model | Reference |
---|---|---|---|---|
This compound | Fatty Acid Amide Hydrolase (FAAH) | 4.89 | Not Specified | researchgate.net |
This compound | Fatty Acid Amide Hydrolase (FAAH) | IC50: 13 µM | Rat Brain | ucl.ac.be |
Microglia are the resident immune cells of the central nervous system, and their activation and motility are central to neuroinflammatory processes. nih.govresearchgate.net While direct studies on this compound's effect on microglial motility are limited, research on related compounds and cell lines provides some insight. The family of fatty acid amides to which PIA belongs, known as aliamides, are recognized for their ability to modulate the activity of immune cells like microglia. mdpi.com
Research has shown that endocannabinoids and related lipids can influence microglial behavior. For instance, Palmitoylethanolamide (PEA), a closely related compound, has been found to potentiate anandamide-induced microglial cell migration, a key step in the neuroinflammatory response following events like cerebral ischemia. nih.govresearchgate.net This effect is thought to be mediated through G-protein-coupled receptors and a reduction in cAMP levels, suggesting a complex signaling cascade that modulates microglial motility. nih.govresearchgate.net
Specific research involving this compound has demonstrated its activity in glioma cell lines, which are often used in neurobiological research as models for glial cells. In C6 glioma cells, PIA was found to inhibit cell proliferation, with significant inhibition observed at a concentration of 30 μM. nih.gov This antiproliferative effect on glial-type cells suggests a potential role in modulating glial responses, which is a critical component of neuroinflammation. nih.gov
Table 2: Effect of this compound on Glial Cell Proliferation
Compound | Cell Line | Effect | Concentration for Significant Effect | Reference |
---|---|---|---|---|
This compound | C6 Glioma Cells | Inhibition of cell proliferation | 30 µM | nih.gov |
Investigations into Neurodegenerative Conditions
Other Emerging Research Areas
The role of the endocannabinoid system in regulating energy metabolism is well-established, and its dysregulation has been linked to metabolic diseases such as obesity and type 2 diabetes. researchgate.netsochob.clelpub.ru Consequently, molecules that modulate this system, such as FAAH inhibitors, are of interest for their potential therapeutic applications in this field. While some commercial suppliers categorize this compound as a compound for metabolic disease research, direct scientific studies investigating this link are sparse. medchemexpress.com
The theoretical basis for its potential role stems from its function as a FAAH inhibitor. By increasing levels of endocannabinoids, which can act on CB1 receptors, FAAH inhibitors can influence processes related to energy balance. researchgate.net Blockade of the CB1 receptor is a known strategy for treating obesity and improving metabolic parameters. researchgate.net Research on other FAAH inhibitors has shown effects on intestinal motility, which is intrinsically linked to metabolism and energy homeostasis. nih.gov The connection between this compound and metabolic diseases remains an emerging and largely speculative area of research, based primarily on its known mechanism of action rather than on direct experimental evidence in models of diabetes or obesity.
A more defined area of emerging research for this compound is its potential role in gastrointestinal (GI) disorders. ucl.ac.be This is directly linked to its function as a FAAH inhibitor. nih.gov The enzyme FAAH is present in various regions of the intestinal tract and plays a physiological role in regulating intestinal motility. nih.gov
A key study demonstrated that this compound, as a selective FAAH inhibitor, significantly inhibited intestinal motility in mice. nih.gov This effect was similar to that observed with other FAAH inhibitors and FAAH substrates like palmitoylethanolamide and oleoylethanolamide. nih.gov The study concluded that FAAH is a physiological regulator of intestinal motility, making it a potential target for developing drugs to reduce gut movement in conditions like diarrhea-predominant irritable bowel syndrome (IBS) or other disorders characterized by hypermotility. nih.gov The mechanism is thought to involve the potentiation of endocannabinoids like anandamide, which then act on CB1 receptors in the gut to slow transit. nih.govnih.gov This research provides a solid foundation for exploring this compound and similar compounds for their therapeutic potential in a range of gastrointestinal diseases. nih.govrealmofcaring.orgdaneshyari.com
Table 3: Research Findings on this compound in Gastrointestinal Motility
Study Model | Compound | Effect Observed | Proposed Mechanism | Reference |
---|---|---|---|---|
Mouse | This compound | Inhibition of intestinal motility | Selective inhibition of Fatty Acid Amide Hydrolase (FAAH) | nih.gov |
Methodologies in Palmitoylisopropylamide Research
Analytical Techniques for Quantification
LC-MS/MS Methodologies for Palmitoylisopropylamide and Related Lipids
The quantification of this compound and other related lipid molecules in biological samples is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This powerful analytical technique offers high selectivity and sensitivity, which is crucial for measuring endogenous compounds that are often present at low concentrations. nih.gov The general workflow of an LC-MS/MS method involves several key steps, beginning with sample preparation. This typically includes extraction of the lipids from the biological matrix, such as plasma or tissue homogenates. nih.govresearchgate.net
A common approach for sample preparation is liquid-liquid extraction (LLE), often performed in a 96-well plate format to increase throughput. nih.gov Solid-phase extraction (SPE) is another technique used to clean up the sample and concentrate the analytes of interest. researchgate.net To address the challenge of quantifying endogenous compounds, where a "blank" matrix free of the analyte is unavailable, a "surrogate analyte" approach may be employed. nih.govresearchgate.net In this method, a stable isotope-labeled version of the analyte is used to create the calibration curve, allowing for accurate quantification of the naturally occurring compound. nih.gov
Once the sample is prepared, it is injected into a liquid chromatography system. Reversed-phase high-performance liquid chromatography (HPLC) is frequently used to separate the analytes based on their hydrophobicity. nih.gov The separated compounds then enter the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for these types of molecules. researchgate.net The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion and a corresponding product ion for each analyte. researchgate.net This bottom-up approach, quantifying at the peptide or small molecule level, is a widely used strategy in LC-MS/MS-based protein and lipid analysis. creative-proteomics.comumich.edu
In Vitro Experimental Models
Use of Cell Lines (e.g., C6 glioma cells, RBL-2H3 cells, CHO cells, BV-2 cells)
In vitro studies using various cell lines have been instrumental in elucidating the biological activities of this compound and related compounds. These models allow for controlled investigation of cellular mechanisms without the complexities of a whole organism.
C6 glioma cells , a rat glioma cell line, have been used to study the effects of this compound on cell proliferation. yildiz.edu.tr Research has shown that this compound can inhibit the proliferation of C6 glioma cells. These cells are a common model in neuro-oncology research and are known for their ability to be cultured in vitro for extended periods while maintaining stable tumorigenicity. researchgate.nettheunj.orgmdpi.com Studies on C6 cells have also investigated their metabolism, noting that glucose is a primary energy source, while glutamine serves an anaplerotic role. nih.gov
RBL-2H3 cells , a rat basophilic leukemia cell line, have been utilized in studies investigating the interaction of this compound and its analogues with cannabinoid receptors and their effect on anandamide (B1667382) uptake. ucl.ac.benih.gov While some studies have reported the presence of CB2 receptors in this cell line, others have found no significant binding of cannabinoid receptor ligands, suggesting potential phenotypic changes during subculturing. ucl.ac.be this compound has been observed to inhibit the uptake of anandamide in RBL-2H3 cells. nih.govcapes.gov.br
Chinese Hamster Ovary (CHO) cells are frequently used in receptor binding and functional assays, particularly when transfected to express specific receptors. In the context of this compound research, CHO cells transfected with human CB1 and CB2 receptors have been used to assess the binding affinity of this compound. ucl.ac.benih.gov These studies have generally shown that this compound has a low affinity for both CB1 and CB2 receptors. nih.gov
BV-2 cells , an immortalized murine microglial cell line, are a key model for studying neuroinflammation. Research has explored the effects of this compound on these cells, particularly in the context of their response to inflammatory stimuli. nih.govnih.gov Studies have shown that while this compound itself may not inhibit adenylyl cyclase activity in BV-2 cells, it can potentiate the effects of other endocannabinoids on microglial cell migration. nih.gov This cell line is known to express functional CB1 and CB2 receptors. nih.gov
Cell Line | Organism | Cell Type | Key Research Application for this compound |
---|---|---|---|
C6 glioma cells | Rat | Glioma | Studying effects on cell proliferation. researchgate.net |
RBL-2H3 cells | Rat | Basophilic Leukemia | Investigating anandamide uptake and cannabinoid receptor interactions. ucl.ac.benih.govopenrepository.com |
CHO cells | Hamster | Ovary | Assessing binding affinity to transfected cannabinoid receptors. ucl.ac.benih.gov |
BV-2 cells | Mouse | Microglia | Examining effects on neuroinflammation and microglial cell motility. nih.gov |
Enzyme Assays and Biochemical Profiling
Enzyme assays are crucial for determining the inhibitory activity of this compound on specific enzymes involved in the endocannabinoid system. A primary target of interest is fatty acid amide hydrolase (FAAH) , the enzyme responsible for the degradation of the endocannabinoid anandamide.
Assays to measure FAAH inhibition by this compound typically involve incubating the compound with a source of the enzyme, such as rat brain homogenates, and a labeled substrate like [³H]-anandamide. nih.gov The inhibitory potency is then determined by measuring the reduction in the formation of the product, [³H]-ethanolamine. nih.gov Through such assays, this compound has been identified as a mixed-type inhibitor of FAAH with a pIC₅₀ value of 4.89. nih.govmedchemexpress.com
Biochemical profiling extends beyond single enzyme assays to understand the broader effects of this compound on cellular signaling pathways. For instance, in BV-2 microglial cells, studies have examined the effect of this compound on adenylyl cyclase activity, often stimulated by forskolin. nih.gov While this compound did not inhibit forskolin-stimulated cAMP accumulation, it was shown to potentiate the effects of anandamide on microglial cell migration, suggesting a modulatory role in cellular signaling. nih.gov These studies often involve measuring intracellular second messengers like cAMP to understand the downstream consequences of receptor activation or enzyme inhibition. nih.gov
Assay Type | Target/System | Key Finding for this compound | Reference |
---|---|---|---|
FAAH Inhibition Assay | Fatty Acid Amide Hydrolase (FAAH) | Mixed-type inhibitor with a pIC₅₀ of 4.89. | nih.govmedchemexpress.com |
Adenylyl Cyclase Activity Assay | BV-2 microglial cells | Did not inhibit forskolin-stimulated cAMP accumulation. | nih.gov |
Anandamide Uptake Assay | C6 and RBL-2H3 cells | Inhibited [³H]-anandamide uptake. | nih.gov |
In Vivo Experimental Models
Rodent Behavioral Models (e.g., open-field test, social agonistic behavior, bilateral olfactory bulbectomy)
In vivo studies using rodent behavioral models are essential for understanding the physiological and behavioral effects of compounds like this compound in a whole organism. These models are designed to assess various aspects of behavior, including anxiety, locomotion, and social interaction.
The open-field test is a widely used assay to evaluate general locomotor activity and anxiety-like behavior in rodents. cpn.or.krconductscience.comnih.gov The apparatus is typically a square arena, and the animal's movement is tracked, noting the time spent in the center versus the periphery. nih.govnih.gov A reluctance to enter the center is interpreted as anxiety-like behavior, or thigmotaxis. conductscience.com This test can be used to assess the effects of a compound on both motor function and emotionality. nih.govresearchgate.net
Social agonistic behavior models, such as the resident-intruder test, are used to study aggression and social interaction. conductscience.comnih.gov In this paradigm, an "intruder" mouse is introduced into the home cage of a "resident" mouse, and the ensuing social and aggressive behaviors are scored. nih.gov These tests can reveal the effects of a substance on offensive and defensive behaviors. nih.gov
The bilateral olfactory bulbectomy model in rodents is primarily a model for depression. conductscience.comresearchgate.net The surgical removal of the olfactory bulbs leads to a range of behavioral changes that are reminiscent of depressive symptoms in humans, including hyperactivity in a novel environment. researchgate.net This model is used to screen for potential antidepressant effects of compounds.
While specific studies detailing the effects of this compound in these particular behavioral models were not the focus of the provided search results, these models represent standard methodologies in behavioral pharmacology for assessing the in vivo effects of centrally acting compounds.
Animal Models of Disease (e.g., focal cerebral ischemia, 6-hydroxydopamine-induced degeneration)
In the study of neuroprotective agents, animal models that replicate human pathological conditions are indispensable. nih.gov For compounds like this compound, which are investigated for their potential influence on the endocannabinoid system, models of neurodegeneration and ischemic injury are particularly relevant.
Focal Cerebral Ischemia (FCI) This model simulates the effects of a stroke, where blood flow to a specific brain region is obstructed, leading to neuronal death and inflammation. nih.govnih.gov Research has shown that FCI can significantly alter the levels of endogenous cannabinoid-like compounds in the brain. For instance, in mouse models of FCI, a substantial increase in Palmitoylethanolamide (B50096) (PEA) and a moderate rise in anandamide (AEA) have been observed in the cerebral cortex, while 2-arachidonoylglycerol (B1664049) (2-AG) levels remained unaffected. nih.gov This ischemic event triggers a neuroinflammatory response, partly characterized by the activation and migration of microglial cells, the brain's resident macrophages. nih.govresearchgate.net The modulation of endocannabinoid levels during ischemia suggests that targeting their metabolic pathways could be a therapeutic strategy. As an inhibitor of fatty acid amide hydrolase (FAAH), the enzyme responsible for degrading AEA and PEA, this compound could theoretically be used in such models to study the effects of elevated endocannabinoid levels post-injury. openrepository.comjax.org
6-Hydroxydopamine (6-OHDA)-Induced Degeneration The neurotoxin 6-hydroxydopamine (6-OHDA) is widely used to create animal models that mimic the selective loss of dopaminergic neurons seen in Parkinson's disease. nih.govnih.gov The mechanism of 6-OHDA-induced cell death involves the generation of reactive oxygen species (ROS) from its auto-oxidation and potential disruption of the mitochondrial respiratory chain. nih.gov Studies using this model have revealed that the neurotoxic process is complex, involving not only direct effects on neurons but also an early activation of microglia and ROS production by NADPH oxidase. nih.gov Research on endocannabinoids has demonstrated neuroprotective effects in similar models of striatal degeneration, showing an attenuation of microgliosis and improvement in motor deficits. researchgate.net These protective mechanisms are often linked to the downregulation of proinflammatory markers. researchgate.net Given that FAAH inhibitors can increase the levels of neuroprotective endocannabinoids, their application in a 6-OHDA model is a logical area of investigation. jax.org
Table 1: Characteristics of Featured Animal Models in Neuroprotection Research
Feature | Focal Cerebral Ischemia Model | 6-Hydroxydopamine (6-OHDA) Model |
---|---|---|
Pathology Simulated | Stroke, ischemic brain injury nih.gov | Parkinson's Disease (dopaminergic neuron loss) nih.gov |
Primary Mechanism | Obstruction of cerebral blood flow causing neuronal death and neuroinflammation nih.gov | Neurotoxin-induced selective degeneration of dopaminergic neurons nih.gov |
Key Cellular Events | Microglial cell activation and motility, excitotoxicity nih.govresearchgate.net | Oxidative stress, microglial activation, mitochondrial dysfunction nih.gov |
Relevant Endogenous Changes | Increased levels of Palmitoylethanolamide (PEA) and Anandamide (AEA) nih.gov | Degeneration of dopaminergic neurons in the substantia nigra nih.gov |
| Potential Therapeutic Target | Modulation of endocannabinoid signaling and neuroinflammation nih.gov | Attenuation of striatal degeneration and microgliosis researchgate.net |
Exogenous Administration Protocols
The method by which a compound is administered in preclinical studies is critical for determining its resulting biological activity. For fatty acid amides like this compound, various exogenous administration protocols are employed in animal models to investigate their systemic or site-specific effects. The choice of protocol depends on the research question, the target tissue, and the compound's properties.
Common administration routes in related research include:
Intraperitoneal (i.p.) Injection: This is a frequent method for achieving systemic distribution of a compound. In studies of neuropathic pain, related compounds like PEA have been administered daily via i.p. injection to mice. researchgate.net This route is also used to inhibit FAAH activity in specific brain areas.
Oral Administration: Administration by mouth is another method used to study the systemic effects of these compounds in animal models. researchgate.net
Direct Central Nervous System (CNS) Administration: To study effects localized to the brain or spinal cord and bypass the blood-brain barrier, direct injection methods are used. These include intracerebroventricular (into the brain's ventricles), intrathecal (into the spinal canal), and intraplantar (into the paw, to study peripheral nerve effects) injections. researchgate.net
Topical or Local Application: For investigating effects on specific organs or localized processes, direct application is sometimes used. For example, in studies of bladder inflammation, related compounds have been applied directly onto the serosal surface of the bladder. nih.gov
These protocols are foundational for elucidating the pharmacological profile of lipid signaling molecules in vivo.
Table 2: Overview of Exogenous Administration Protocols in Fatty Acid Amide Research
Administration Route | Description | Common Application in Research |
---|---|---|
Intraperitoneal (i.p.) | Injection into the peritoneal cavity of the abdomen. | Systemic delivery for studying widespread effects, such as in models of neuropathic pain or FAAH inhibition. researchgate.net |
Oral (p.o.) | Administration through the mouth, often by gavage. | Evaluating systemic effects following gastrointestinal absorption. researchgate.net |
Intracerebroventricular (i.c.v.) | Injection directly into a cerebral ventricle of the brain. | Bypassing the blood-brain barrier to assess direct central nervous system effects. researchgate.net |
Intrathecal (i.t.) | Injection into the subarachnoid space surrounding the spinal cord. | Targeting the spinal cord to study effects on pain transmission. researchgate.net |
| Local Application | Direct application of the substance to the tissue of interest. | Investigating organ-specific responses, such as on the bladder serosa. nih.gov |
Table 3: Mentioned Chemical Compounds
Compound Name | Abbreviation |
---|---|
6-hydroxydopamine | 6-OHDA |
Anandamide (arachidonylethanolamide) | AEA |
2-arachidonoylglycerol | 2-AG |
NADPH oxidase | |
Palmitoylethanolamide | PEA |
This compound | PIA |
Fatty acid amide hydrolase | FAAH |
Future Directions and Research Gaps
Elucidation of Complete Mechanisms of Action
Palmitoylisopropylamide is primarily recognized as an inhibitor of FAAH, the enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). chemicalbook.comtargetmol.com It inhibits the metabolism of anandamide with a pIC50 value of 4.89, exhibiting a mixed type of inhibition. chemicalbook.comacs.org A significant characteristic of PIA is its minimal binding affinity for the cannabinoid receptors CB1 and CB2 (IC50 > 100 μM) and its very weak ability to block anandamide cellular uptake. caymanchem.com This selectivity is a key feature, suggesting that its effects are primarily mediated by increasing the endogenous levels of anandamide rather than by direct receptor interaction.
However, the full spectrum of its mechanisms is not yet fully understood. ucl.ac.becapes.gov.br For instance, PIA has been observed to inhibit the proliferation of C6 glioma cells, an effect that may be non-specific but warrants further investigation. ucl.ac.be The concept of an "entourage effect," where compounds like PEA enhance the activity of endocannabinoids, may also apply to PIA. windows.netnih.gov By preventing the breakdown of anandamide, PIA could potentiate its effects at its various targets. openrepository.com Future research must aim to unravel these secondary and indirect mechanisms to build a complete profile of PIA's action. A significant research gap is understanding its precise interactions within the complex endocannabinoid system beyond simple FAAH inhibition. openrepository.comresearchgate.net
Development of More Potent and Selective Analogues
The chemical structure of this compound serves as a valuable template for the design of new therapeutic agents. openrepository.comresearchgate.net As a synthetic analogue of PEA, its development is part of a broader effort to create compounds that can modulate the endocannabinoid system without the psychoactive side effects associated with direct CB1 receptor agonists. caymanchem.comucl.ac.be Researchers have focused on analogues of fatty acid amides like oleoylethanolamide and palmitoylethanolamide (B50096) specifically to avoid the CB1 receptor affinity seen with many arachidonoyl-based FAAH inhibitors.
While PIA is effective, its potency is considered modest, with an IC50 in the micromolar range. ucl.ac.be There is a clear and compelling need to develop analogues with greater potency and enhanced selectivity for FAAH. targetmol.comopenrepository.com This would allow for lower effective concentrations, potentially reducing off-target effects and improving therapeutic indices. Research into the structure-activity relationships of PEA homologues and analogues is ongoing, with various modifications being tested to optimize inhibitory activity. capes.gov.brucl.ac.beucl.ac.be The development of such compounds could lead to a new class of therapeutics for a variety of conditions.
Advanced Pharmacological and Pharmaceutical Opportunities
The pharmacological profile of this compound presents several promising therapeutic avenues. targetmol.com Its ability to inhibit FAAH and consequently elevate endocannabinoid levels suggests its potential use in conditions where the endocannabinoid system is dysregulated. nih.gov FAAH inhibitors are actively being investigated for the treatment of pain, anxiety, inflammation, and neurodegenerative disorders. nih.govmedchemexpress.comuef.fi
A key advantage of PIA and its potential future analogues is their indirect mechanism of action. By enhancing the existing endocannabinoid signals in damaged or pathological tissues, they may offer a more targeted therapeutic effect compared to direct-acting agonists that activate receptors system-wide. ucl.ac.be This approach could avoid the psychotropic effects that have limited the clinical use of many cannabinoids. ucl.ac.be Furthermore, FAAH has been identified as a physiological regulator of intestinal motility, making its inhibitors, like PIA, potential candidates for treating gastrointestinal disorders. nih.govrealmofcaring.org The observed inhibition of glioma cell proliferation, while needing more specific investigation, also points to potential, albeit currently speculative, oncological applications.
Exploration of Specific Physiological and Pathophysiological Roles
Further research into this compound is crucial for exploring the specific physiological and pathophysiological roles of the systems it modulates. Its primary target, FAAH, and the broader endocannabinoid system are integral to maintaining homeostasis and are implicated in a wide array of bodily functions and diseases. nih.govmdpi.comfrontiersin.org
By using PIA as a pharmacological tool, researchers can better understand the function of FAAH in various contexts. For example, studies have already demonstrated that FAAH inhibition can reduce intestinal motility in mice and alleviate spasticity in animal models of multiple sclerosis. ucl.ac.benih.gov Given that endocannabinoid levels are known to change in response to neuropathological conditions, PIA could be used to investigate and potentially modulate these disease states. nih.gov Understanding how PIA influences processes like neuroinflammation, pain signaling, and immune responses will be critical in defining its therapeutic utility and uncovering fundamental biological mechanisms. mdpi.comresearchgate.net
Q & A
Q. What is the primary mechanism of action of palmitoylisopropylamide in modulating the endocannabinoid system, and how is this experimentally validated?
this compound acts as a selective fatty acid amide hydrolase (FAAH) inhibitor, reducing the cellular uptake and metabolism of anandamide (AEA) . Experimental validation involves competitive and mixed-type inhibition assays using radiolabeled [³H]-AEA in cell lines (e.g., C6 glioma or RBL-2H3 cells). Researchers measure FAAH activity via quantification of [³H]-ethanolamine production post-AEA incubation .
Q. Which experimental models are most suitable for studying this compound’s dual effects on AEA transport and metabolism?
In vitro models such as C6 glioma cells and RBL-2H3 cells are commonly used. These systems allow quantification of specific AEA uptake inhibition (via competitive binding assays) and FAAH activity (via enzymatic degradation assays). Parallel experiments with control compounds (e.g., AM404 or palmitoylethanolamide) help isolate transport vs. metabolic effects .
Q. How do researchers standardize assay conditions to ensure reproducibility of this compound’s inhibitory effects?
Key variables include:
- Concentration ranges : 10–100 µM for uptake inhibition, validated via dose-response curves .
- Cell line selection : C6 cells for FAAH-dominant effects vs. RBL-2H3 for transport-focused studies .
- Control experiments : Quantifying non-specific binding of [³H]-AEA to culture wells to avoid false positives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported inhibitory potency of this compound across studies?
Discrepancies may arise from differences in cell type, FAAH isoform expression, or assay conditions. A systematic approach includes:
- Cross-validation : Replicating experiments in multiple cell lines (e.g., CHO cells expressing human CB1/CB2 receptors) .
- Competitive binding assays : Testing this compound against [³H]-CP 55,940 or [³H]-WIN 55,212-2 to rule out CB receptor interference .
- Statistical rigor : Reporting pI50 values with standard error margins and using mixed-effects models for inter-study comparisons .
Q. What experimental designs are optimal for isolating FAAH inhibition from off-target receptor interactions?
Advanced methodologies include:
- Kinetic assays : Distinguishing competitive vs. mixed-type inhibition via Lineweaver-Burk plots .
- Receptor knockout models : Using CRISPR/Cas9-edited FAAH-null cells to confirm specificity .
- Entourage effect studies : Co-administering this compound with AEA transport inhibitors (e.g., palmitoylcyclohexamide) to assess synergistic modulation .
Q. How can researchers address the translational gap between in vitro FAAH inhibition and in vivo therapeutic potential?
Key strategies involve:
- Pharmacokinetic profiling : Measuring tissue distribution and half-life in rodent models using LC-MS/MS .
- Behavioral assays : Testing pain/anxiety modulation in FAAH-knockout mice to isolate this compound-specific effects .
- Dual-target validation : Combining FAAH inhibition assays with electrophysiological recordings (e.g., TRPV1 channel activity) to identify off-target pathways .
Methodological Considerations for Data Interpretation
Q. How should researchers evaluate this compound’s dual role in AEA transport and metabolism?
Use a two-step protocol:
Q. What statistical approaches are recommended for analyzing concentration-dependent inhibition curves?
Apply nonlinear regression models (e.g., log[inhibitor] vs. normalized response) to calculate pI50 values. Use tools like GraphPad Prism® for curve fitting and outlier detection. Report variability via s.e. mean from quadruplicate determinations .
Tables for Key Experimental Parameters
Parameter | Typical Range | Reference |
---|---|---|
FAAH inhibition (pI50) | 4.89–5.39 | |
AEA uptake inhibition (IC50) | 10–100 µM | |
Cell line viability threshold | <30 µM (C6 glioma) |
Sources and Reliability
All data derive from peer-reviewed studies in British Journal of Pharmacology and related journals, adhering to rigorous experimental protocols. Non-reliable sources (e.g., ) were excluded per guidelines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。